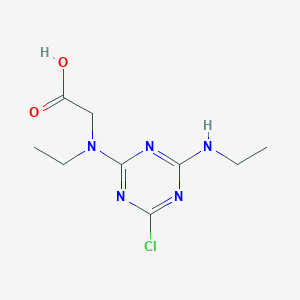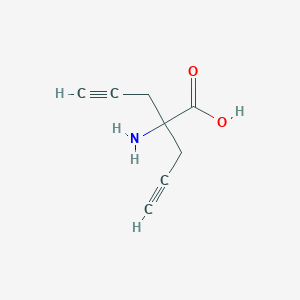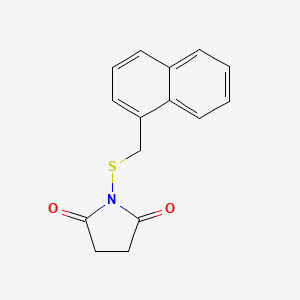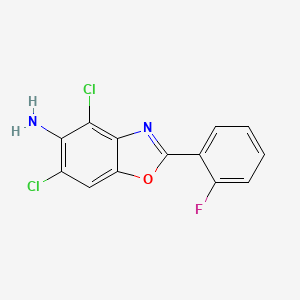
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(2-chlorophenyl)-3-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(2-chlorophenyl)-3-methyl- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This compound is part of the triazole family, known for its versatile chemical properties and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(2-chlorophenyl)-3-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with 2-chlorobenzaldehyde in the presence of a catalytic amount of piperidine in refluxing ethanol . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired triazine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(2-chlorophenyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits significant antimicrobial and antifungal activities.
Medicine: Investigated for its anticancer properties, particularly against breast cancer cell lines.
作用机制
The mechanism of action of 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(2-chlorophenyl)-3-methyl- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as PARP-1 and EGFR, leading to apoptosis in cancer cells . The compound binds to the active sites of these enzymes, disrupting their normal function and triggering cell death pathways.
相似化合物的比较
Similar Compounds
1,2,4-Triazole: Known for its antimicrobial and antifungal properties.
1,2,3-Triazole: Exhibits similar biological activities but with different potency and selectivity.
1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine: Another heterocyclic compound with promising anticancer activities.
Uniqueness
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(2-chlorophenyl)-3-methyl- stands out due to its dual inhibition of PARP-1 and EGFR, making it a potent candidate for anticancer therapy . Its unique structure allows for specific interactions with these molecular targets, enhancing its therapeutic potential.
属性
CAS 编号 |
71347-53-0 |
|---|---|
分子式 |
C11H8ClN5 |
分子量 |
245.67 g/mol |
IUPAC 名称 |
7-(2-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine |
InChI |
InChI=1S/C11H8ClN5/c1-7-15-16-11-14-10(6-13-17(7)11)8-4-2-3-5-9(8)12/h2-6H,1H3 |
InChI 键 |
UCZAKWKTMHRJRB-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN=C2N1N=CC(=N2)C3=CC=CC=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


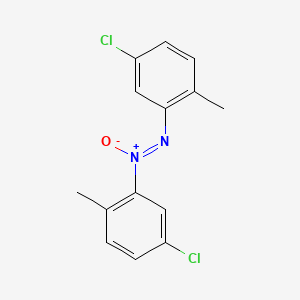
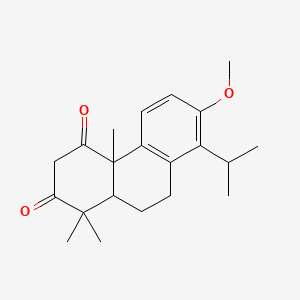
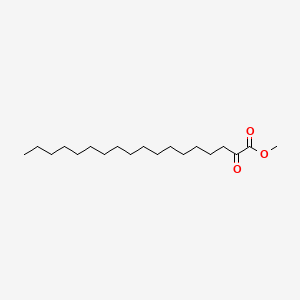
![[1,2,4]Triazolo[3,4-b][1,3]thiazepine](/img/structure/B13804071.png)
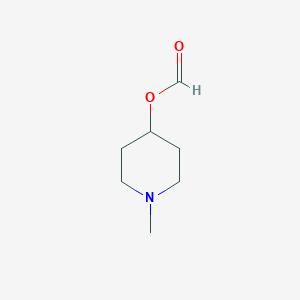
![(2S,3S,4S,5R)-3,4,5-triacetyloxy-6-[N-(4-methoxyphenyl)-C-(trifluoromethyl)carbonimidoyl]oxy-6-methyloxane-2-carboxylic acid](/img/structure/B13804080.png)


